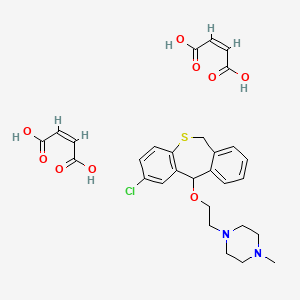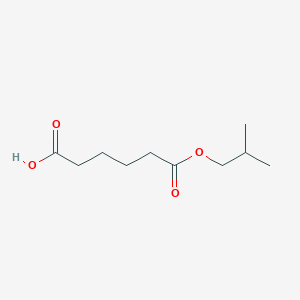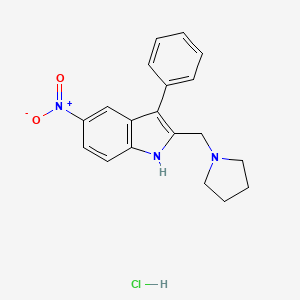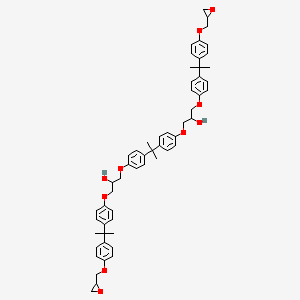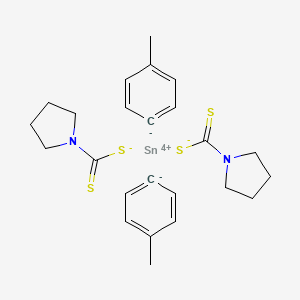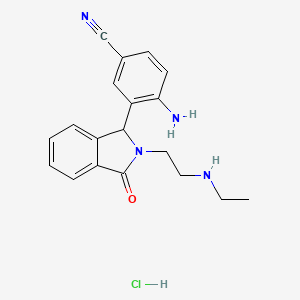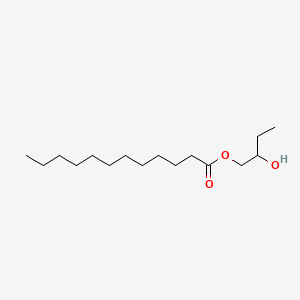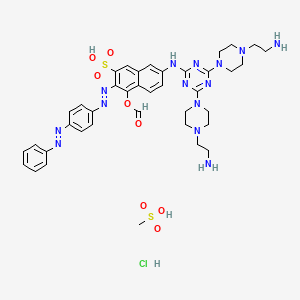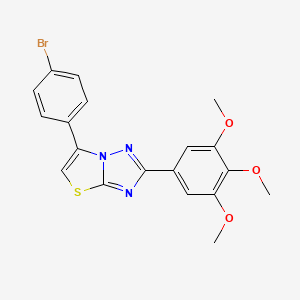
(-)-Befunolol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(-)-Befunolol: is a non-selective beta-adrenergic receptor antagonist, commonly known as a beta-blocker. It is primarily used in the treatment of glaucoma and hypertension. The compound works by reducing intraocular pressure and decreasing heart rate, making it effective in managing these conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Befunolol typically involves the reaction of 1-(2-chloroethyl)-2-methylimidazole with 2-(2-hydroxy-3-isopropylaminopropoxy)benzaldehyde. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical synthesis using similar routes as in laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets pharmaceutical standards.
Analyse Chemischer Reaktionen
Types of Reactions: (-)-Befunolol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenation reactions often involve reagents like chlorine or bromine.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (-)-Befunolol is used as a reference compound in studies involving beta-blockers. Its interactions with various reagents and conditions are studied to understand its chemical properties better.
Biology: In biological research, this compound is used to study the effects of beta-blockers on cellular processes. It helps in understanding how these compounds interact with beta-adrenergic receptors at the cellular level.
Medicine: Medically, this compound is used in the treatment of glaucoma and hypertension. Research focuses on its efficacy, safety, and potential side effects in patients.
Industry: In the pharmaceutical industry, this compound is used in the formulation of medications for glaucoma and hypertension. Its production and quality control are critical areas of research to ensure the availability of high-quality medications.
Wirkmechanismus
Molecular Targets and Pathways: (-)-Befunolol exerts its effects by binding to beta-adrenergic receptors, blocking the action of endogenous catecholamines like adrenaline and noradrenaline. This leads to a decrease in heart rate and intraocular pressure. The compound primarily targets beta-1 and beta-2 adrenergic receptors, inhibiting their activity and resulting in the therapeutic effects observed in patients.
Vergleich Mit ähnlichen Verbindungen
Propranolol: Another non-selective beta-blocker used for similar indications.
Timolol: Used in the treatment of glaucoma and hypertension.
Atenolol: A selective beta-1 blocker used primarily for hypertension.
Uniqueness: (-)-Befunolol is unique in its dual action on both beta-1 and beta-2 adrenergic receptors, making it effective in treating both glaucoma and hypertension. Its specific chemical structure also allows for effective penetration into ocular tissues, enhancing its efficacy in treating glaucoma.
Eigenschaften
CAS-Nummer |
66685-76-5 |
|---|---|
Molekularformel |
C16H21NO4 |
Molekulargewicht |
291.34 g/mol |
IUPAC-Name |
1-[7-[(2S)-2-hydroxy-3-(propan-2-ylamino)propoxy]-1-benzofuran-2-yl]ethanone |
InChI |
InChI=1S/C16H21NO4/c1-10(2)17-8-13(19)9-20-14-6-4-5-12-7-15(11(3)18)21-16(12)14/h4-7,10,13,17,19H,8-9H2,1-3H3/t13-/m0/s1 |
InChI-Schlüssel |
ZPQPDBIHYCBNIG-ZDUSSCGKSA-N |
Isomerische SMILES |
CC(C)NC[C@@H](COC1=CC=CC2=C1OC(=C2)C(=O)C)O |
Kanonische SMILES |
CC(C)NCC(COC1=CC=CC2=C1OC(=C2)C(=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



